Pyrimidine, 4,6-dichloro-2-(3-thienyl)-
Overview
Description
Pyrimidine, 4,6-dichloro-2-(3-thienyl)- is a heterocyclic aromatic organic compound. It consists of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a thienyl group at position 2. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 4,6-dichloro-2-(3-thienyl)- typically involves the chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride and phosphorus pentachloride. The reaction is carried out at temperatures between 50-110°C until the content of 4,6-dihydroxypyrimidine is reduced to less than 1% . The mixture is then cooled, and phosphorus oxychloride is recovered through reduced pressure distillation.
Industrial Production Methods: In industrial settings, the synthesis of Pyrimidine, 4,6-dichloro-2-(3-thienyl)- follows similar procedures but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 4,6-dichloro-2-(3-thienyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydroxide or potassium carbonate.
Suzuki-Miyaura Coupling: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like sodium carbonate are typically used.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Suzuki-Miyaura Coupling: Biaryl derivatives are the major products formed.
Scientific Research Applications
Pyrimidine, 4,6-dichloro-2-(3-thienyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrimidine, 4,6-dichloro-2-(3-thienyl)- involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Pyrimidine, 4,6-dichloro-2-(3-thienyl)- can be compared with other pyrimidine derivatives:
Pyrimidine, 4,6-dichloro-2-methyl-: This compound has a methyl group instead of a thienyl group, which may affect its biological activity and chemical reactivity.
Pyrimidine, 4,6-dichloro-2-phenyl-: The phenyl group provides different steric and electronic properties compared to the thienyl group, potentially leading to different pharmacological effects.
The uniqueness of Pyrimidine, 4,6-dichloro-2-(3-thienyl)- lies in its thienyl substitution, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Biological Activity
Pyrimidine derivatives, particularly those containing thienyl groups, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyrimidine, 4,6-dichloro-2-(3-thienyl)- , exploring its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of Pyrimidine Derivatives
The synthesis of 4,6-dichloro-2-(3-thienyl)-pyrimidine involves various chemical strategies. A common approach includes the treatment of 4,6-dihydroxypyrimidine with phosphorus oxychloride in the presence of hindered amines to yield the dichlorinated pyrimidine structure . This compound can then undergo further modifications to introduce thienyl groups or other substituents that enhance its biological activity.
Anticancer Activity
Research has demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds derived from 4,6-dichloro-2-(3-thienyl)-pyrimidine have shown potent activity against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colorectal cancer).
- IC50 Values : Several derivatives exhibited IC50 values lower than standard chemotherapeutic agents like etoposide, indicating superior efficacy .
Compound | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
12 | MCF-7 | 0.09 ± 0.0085 | |
13 | A549 | 0.03 ± 0.0056 | |
16 | Colo-205 | 0.01 ± 0.074 |
These findings suggest that modifications on the pyrimidine scaffold can lead to enhanced anticancer activity.
Antimicrobial Activity
The antimicrobial potential of 4,6-dichloro-2-(3-thienyl)-pyrimidine has also been explored. Studies indicate that derivatives of this compound demonstrate good antifungal and antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : Compounds showed MIC values ranging from 32 to 125 μg/mL against various microbial strains including E. coli and S. aureus .
Anti-inflammatory Effects
Pyrimidine derivatives have been noted for their anti-inflammatory activities as well. Research indicates that certain pyrimidines significantly inhibit inflammatory mediators such as PGE2 and nitric oxide:
- Mechanism of Action : These compounds reduce the expression of iNOS and COX-2 mRNA levels, which are critical in inflammatory responses .
Case Studies
- Anticancer Evaluation : A study evaluated a series of thieno-pyrimidines for their cytotoxic effects on HepG2 (liver cancer) and HCT-116 (colon cancer) cells. The results indicated that certain derivatives achieved over 65% cytotoxicity at concentrations of 250 μM , demonstrating their potential as anticancer agents .
- Antimicrobial Testing : Another case involved testing synthesized pyrimidines against seven microbial strains, where promising antifungal activities were observed with no MIC detected at higher concentrations .
Properties
IUPAC Name |
4,6-dichloro-2-thiophen-3-ylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S/c9-6-3-7(10)12-8(11-6)5-1-2-13-4-5/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXWSYFPZBIKAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC(=CC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481533 | |
Record name | Pyrimidine, 4,6-dichloro-2-(3-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57059-14-0 | |
Record name | Pyrimidine, 4,6-dichloro-2-(3-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60481533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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